molecular formula C18H20O2 B1327722 3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone CAS No. 898754-34-2

3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone

Cat. No.: B1327722
CAS No.: 898754-34-2
M. Wt: 268.3 g/mol
InChI Key: LHOLQTRSNFRBRP-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone is an organic compound characterized by the presence of a dimethylphenyl group and a methoxypropiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone typically involves the reaction of 2,6-dimethylphenyl magnesium bromide with 3’-methoxypropiophenone under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as tetrahydrofuran or diethyl ether. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The aromatic ring in 3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways

Comparison with Similar Compounds

  • 3-(2,6-Dimethylphenyl)-3’-hydroxypropiophenone
  • 3-(2,6-Dimethylphenyl)-3’-chloropropiophenone
  • 3-(2,6-Dimethylphenyl)-3’-nitropropiophenone

Comparison: 3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as the hydroxy or chloro derivatives, the methoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-6-4-7-14(2)17(13)10-11-18(19)15-8-5-9-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOLQTRSNFRBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644774
Record name 3-(2,6-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-34-2
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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